molecular formula C15H11F4NO2 B4431114 N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide

Cat. No.: B4431114
M. Wt: 313.25 g/mol
InChI Key: AXWOZQKWKQJLCP-UHFFFAOYSA-N
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Description

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide is an organic compound characterized by the presence of fluorine atoms and a phenoxyacetamide group. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO2/c16-12-7-6-10(15(17,18)19)8-13(12)20-14(21)9-22-11-4-2-1-3-5-11/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWOZQKWKQJLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with phenoxyacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide is unique due to its combination of a phenoxyacetamide group with a trifluoromethyl-substituted phenyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide
Reactant of Route 2
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N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide

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